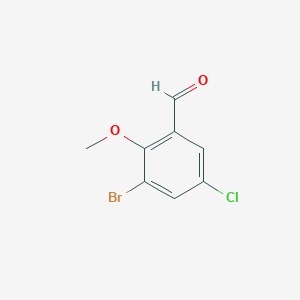

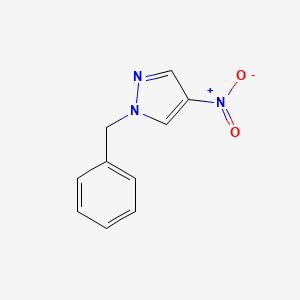

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

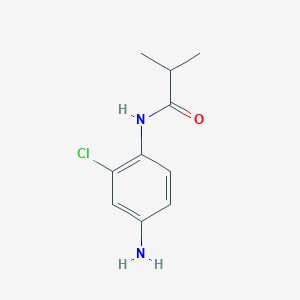

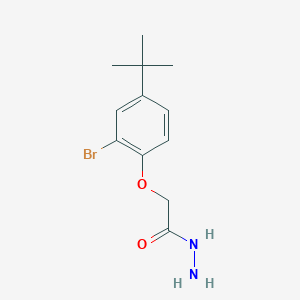

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one, also known as 4-iodophenyl-6-methoxy-2H-chromen-2-one, is a synthetic compound that has been used in various scientific research applications. It is a stable and relatively inexpensive compound that can be synthesized in a laboratory setting. The compound has a wide range of biochemical and physiological effects, which have been studied extensively in recent years.

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

3-(4-Iodophenyl)-6-methoxy-2H-chromen-2-one has been explored in the field of organic synthesis. For example, it has been used in the synthesis of novel polystyrene-supported catalysts. These catalysts demonstrated efficacy in facilitating Michael addition reactions, which are crucial in synthesizing various pharmaceuticals, including Warfarin analogues (Alonzi et al., 2014).

Phototransformation and Photocatalysis

In photocatalysis, this compound-related compounds have shown significant activity. Studies have demonstrated the phototransformation of certain chromenones under specific conditions, leading to the formation of complex molecular structures with potential applications in various fields (Khanna et al., 2015).

Biological Activities and Pharmaceutical Applications

Derivatives of this compound have been researched for their biological activities. For instance, studies have shown antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, indicating the potential for developing novel antibiotics (Behrami & Dobroshi, 2019). Additionally, molecular docking studies have been conducted on similar compounds to explore their interactions with biological targets, such as interleukin-6 (Sert et al., 2018).

Applications in Material Science

In the field of material science, these compounds have been utilized in the development of fluorescent probes for detecting specific ions. For example, a study on a new fluorescent probe for Zn2+ demonstrated its potential in environmental protection and safety inspection applications (Hu et al., 2014).

Energy and Photovoltaic Applications

There is also significant interest in the use of this compound derivatives in energy applications, particularly in dye-sensitized solar cells. Research has been conducted on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, showing their potential in improving solar cell efficiency (Gad et al., 2020).

Mechanism of Action

Target of Action

For instance, PD150606, a compound with a similar structure, has been reported to interact with the Calpain small subunit 1 in humans .

Mode of Action

For example, naphthamide derivatives have been reported to exhibit inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes .

Biochemical Pathways

For instance, INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), a tetrazolium salt, has been used as an indicator of respiratory activity in aquatic bacteria .

Pharmacokinetics

For instance, a study on a probe for targeted alpha therapy (TAT) using the RGD peptide with an albumin-binding moiety (ABM) showed that the pharmacokinetics of the probe could be modulated by administering an albumin-binding inhibitor .

Result of Action

For instance, N-(4-iodophenyl)-β-alanine derivatives have been reported to exhibit various biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects .

Action Environment

For instance, a study on the inhibitory action of a newly synthesized compound on the corrosion of Aluminum 1005 in sulfuric acid showed that the compound’s action could be influenced by environmental factors .

properties

IUPAC Name |

3-(4-iodophenyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYSLQYEZAXDJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360390 |

Source

|

| Record name | 3-(4-iodophenyl)-6-methoxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

419540-74-2 |

Source

|

| Record name | 3-(4-iodophenyl)-6-methoxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)